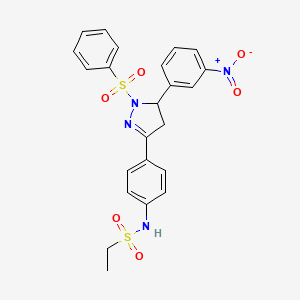

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest in various fields of chemistry and biology. This compound features a complex structure characterized by the presence of nitro, phenyl, sulfonyl, and pyrazole groups, making it a versatile molecule in synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves multiple steps:

Formation of the pyrazole ring: : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.

Introduction of the nitrophenyl group: : Aromatic nitration followed by electrophilic substitution.

Sulfonylation: : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.

Ethanesulfonamide attachment: : Nucleophilic substitution reactions to attach the ethanesulfonamide moiety.

Industrial Production Methods

Industrially, the synthesis can be optimized by streamlining the processes, utilizing flow chemistry techniques for continuous production, and employing catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation to form various sulfoxides and sulfones.

Reduction: : Nitro groups can be reduced to amines using hydrogenation techniques.

Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions due to its electron-rich aromatic rings.

Common Reagents and Conditions

Oxidation: : KMnO4, H2O2, or m-CPBA in acidic or basic medium.

Reduction: : H2/Pd-C or LiAlH4 under inert atmosphere.

Substitution: : Various halides and Lewis acids or bases, depending on the specific substitution type.

Major Products

Oxidation and reduction produce distinct intermediates and final products, contributing to different biological and chemical properties. Substitution reactions yield various derivatives with potentially unique properties.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula for this compound is C22H24N4O4S, indicating a complex structure that supports its multifaceted applications.

Industrial Production Methods

For industrial applications, processes may be optimized using continuous flow techniques and catalytic methods to enhance efficiency and sustainability. Green chemistry principles are increasingly applied to minimize environmental impacts during production.

Research indicates that N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits promising biological activities:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. It may act as an inhibitor of specific protein kinases involved in inflammatory pathways .

Anticancer Potential

The compound has shown potential in anticancer research, particularly through mechanisms involving enzyme inhibition. Its ability to modulate protein kinase activity may be beneficial in targeting cancer cell proliferation .

Case Studies

Several studies have documented the therapeutic potential of this compound:

- Study on Anti-inflammatory Effects :

- Anticancer Evaluation :

Wirkmechanismus

The compound interacts with various molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In enzymatic systems, it can act as a competitive inhibitor, binding to the active site and preventing substrate interaction. Its sulfonamide group plays a crucial role in its biological activity, often involved in protein-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only in the sulfonamide group, this compound exhibits slightly different properties.

4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline: : Lacks the ethanesulfonamide group, leading to significant differences in biological activity and solubility.

The uniqueness of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its ethanesulfonamide moiety, which offers distinct reactivity and interaction profiles compared to its analogs.

Happy reading! Hope this article offers insights into the fascinating world of this compound.

Biologische Aktivität

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring , a methanesulfonamide group , and a nitrophenyl moiety , which contribute to its unique chemical properties. The presence of multiple heteroatoms enhances its reactivity and biological activity, making it a candidate for various therapeutic applications .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.

- Introduction of the Nitrophenyl Group : Achieved through aromatic nitration followed by electrophilic substitution.

- Sulfonylation : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.

- Attachment of the Ethanesulfonamide Moiety : This is done via nucleophilic substitution reactions.

These reactions require specific reagents and controlled conditions, often utilizing solvents like DMF or DMSO .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The nitrophenyl group may play a crucial role in modulating inflammatory pathways, potentially through enzyme inhibition or receptor modulation .

Anticancer Potential

The compound has also shown promising anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with critical signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Here are some notable findings:

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying the effects of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Eigenschaften

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-13-11-17(12-14-19)22-16-23(18-7-6-8-20(15-18)27(28)29)26(24-22)35(32,33)21-9-4-3-5-10-21/h3-15,23,25H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJFDNGMNWMKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.